

An In-depth Technical Guide to 2-Iodo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-4-methoxy-1-methylbenzene

Cat. No.: B1628287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Iodo-4-methoxy-1-methylbenzene**, a key aromatic intermediate. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis, particularly in the context of drug discovery and development.

Chemical Identity and Properties

2-Iodo-4-methoxy-1-methylbenzene, also known by its common synonym 3-iodo-4-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with iodo, methoxy, and methyl substituents, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Iodo-1-methoxy-4-methylbenzene [1]
Synonyms	3-Iodo-4-methylanisole, 2-Iodo-4-methoxytoluene
CAS Number	50597-88-1 [1]
Molecular Formula	C ₈ H ₉ IO
Molecular Weight	248.06 g/mol
InChI	InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
InChIKey	OASGOCIPNQWXLR-UHFFFAOYSA-N
Canonical SMILES	CC1=CC(=C(C=C1)I)OC

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	Colorless to white to yellow liquid or semi-solid or solid [1]
Storage Temperature	Room temperature, sealed in dry, dark place [1]
Purity	Typically ≥99% [1]
XLogP3-AA	2.9
Topological Polar Surface Area	9.2 Å ²
Heavy Atom Count	10

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Iodo-4-methoxy-1-methylbenzene**.

Table 3: NMR and MS Data

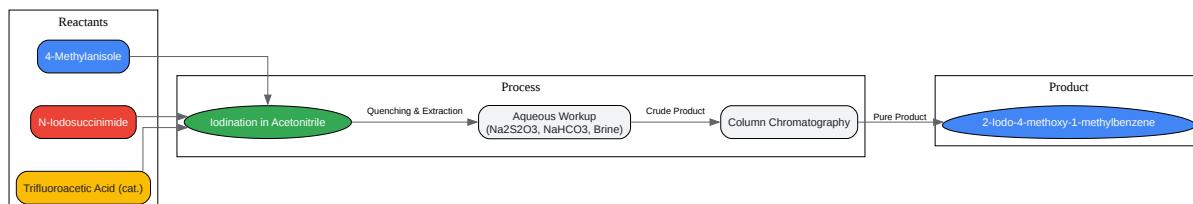
Spectrum	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)
¹³ C NMR (100.6 MHz, CDCl ₃)	δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9
GC-MS (m/z)	248.00 (100) [M] ⁺

Synthesis of 2-Iodo-4-methoxy-1-methylbenzene

The synthesis of **2-Iodo-4-methoxy-1-methylbenzene** can be achieved through the electrophilic iodination of 4-methylanisole. One effective method involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid.

Experimental Protocol: Iodination of 4-Methylanisole using NIS

This protocol is adapted from established methods for the iodination of activated aromatic compounds.


Materials:

- 4-Methylanisole (1.0 eq)
- N-Iodosuccinimide (NIS) (1.1 eq)
- Trifluoroacetic acid (TFA) (0.1 eq)
- Acetonitrile (solvent)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- To a solution of 4-methylanisole in acetonitrile, add N-iodosuccinimide.
- Add a catalytic amount of trifluoroacetic acid to the mixture.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **2-Iodo-4-methoxy-1-methylbenzene**.

[Click to download full resolution via product page](#)

*Synthesis workflow for **2-Iodo-4-methoxy-1-methylbenzene**.*

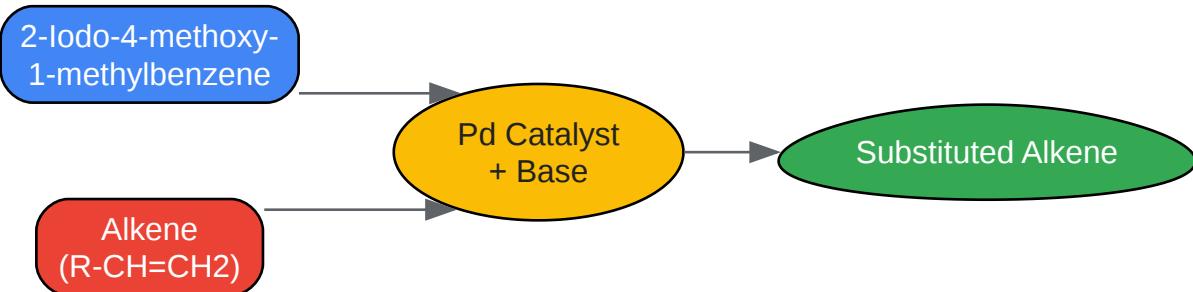

Applications in Organic Synthesis and Drug Development

Aryl iodides are highly valuable precursors in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, allowing for milder reaction conditions and broader substrate scope in these coupling reactions.

2-Iodo-4-methoxy-1-methylbenzene serves as a versatile building block for introducing the 4-methoxy-1-methylphenyl moiety into more complex structures. Its utility is particularly evident in Suzuki, Heck, and Sonogashira cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

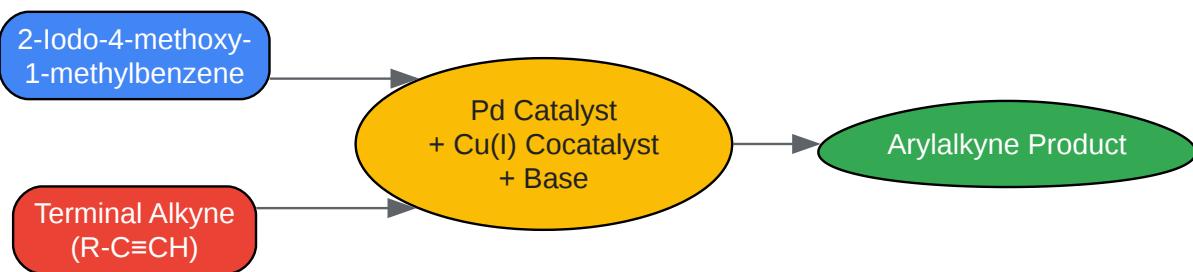


[Click to download full resolution via product page](#)

Generalized Suzuki coupling with 2-Iodo-4-methoxy-1-methylbenzene.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is utilized in the synthesis of various natural products and pharmaceuticals.



[Click to download full resolution via product page](#)

Generalized Heck reaction with 2-Iodo-4-methoxy-1-methylbenzene.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.

[Click to download full resolution via product page](#)

*Generalized Sonogashira coupling with **2-Iodo-4-methoxy-1-methylbenzene**.*

While specific examples of marketed drugs derived directly from **2-Iodo-4-methoxy-1-methylbenzene** are not readily found in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility as a versatile intermediate allows for the efficient construction of molecular scaffolds that are central to many drug discovery programs. The reactivity of the iodo-substituent enables late-stage functionalization, a valuable strategy in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Conclusion

2-Iodo-4-methoxy-1-methylbenzene is a valuable and versatile aromatic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its true potential lies in its application as a precursor in a wide array of powerful carbon-carbon bond-forming reactions. For researchers and professionals in drug development, this compound represents a key building block for the construction of complex molecular architectures with potential therapeutic applications. The strategic use of this intermediate can significantly streamline synthetic routes and facilitate the exploration of novel chemical space in the quest for new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-iodo-4-methoxy-1-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1628287#2-iodo-4-methoxy-1-methylbenzene-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com